molecular formula C12H22N2O2 B14783872 Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate

Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate

Cat. No.: B14783872
M. Wt: 226.32 g/mol
InChI Key: CJPUFCMUXWOOQL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. This is followed by functional group modifications to introduce the tert-butyl ester and amino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate: Another bicyclic compound with similar structural features.

    Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with a different bicyclic core.

Uniqueness

Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate is unique due to its specific bicyclic structure and the presence of both tert-butyl ester and amino functional groups. This combination of features makes it a versatile building block for the synthesis of a wide range of complex molecules with potential biological activities.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10(13)9-7-4-8(9)6-14-5-7/h7-10,14H,4-6,13H2,1-3H3

InChI Key

CJPUFCMUXWOOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1C2CC1CNC2)N

Origin of Product

United States

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